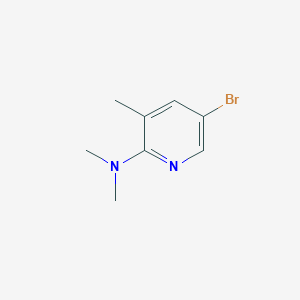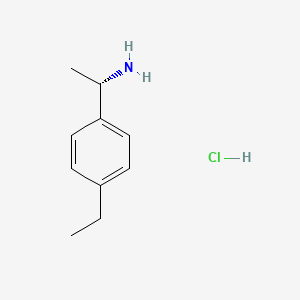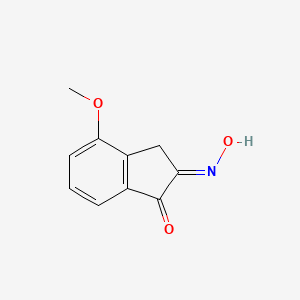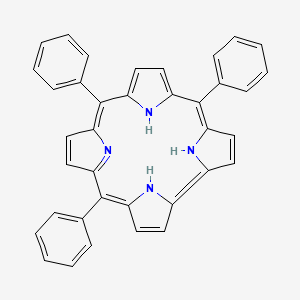![molecular formula C7H7Cl2N3 B3119098 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 24638-21-9](/img/structure/B3119098.png)
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
Overview
Description
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN·HCl . Its molecular weight is 164.03 . The structure consists of a pyridine core bearing a chloromethyl group .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in water . It has a melting point of 124.0 to 127.0 degrees Celsius .Scientific Research Applications
Bioassay and Carcinogenicity Evaluation
Research conducted on the structural analog "2-(Chloromethyl)pyridine hydrochloride" explored its potential carcinogenicity due to its structural similarity with known carcinogens. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice, observing no significant carcinogenic effects under the conditions of this bioassay. This insight into the compound's safety profile is crucial for its further application in scientific research and development (National Toxicology Program technical report series, 1979).
Antimicrobial Activity
A derivative of imidazo[1,2-a]pyridines showed significant activity against Mycobacterium avium strains in vitro, and one compound, in particular, demonstrated protective efficacy using a mouse M. avium infection model. This highlights the potential of compounds within this class for treating infections, particularly in the context of tuberculosis and possibly other bacterial infections (Antimicrobial Agents and Chemotherapy, 2016).
Gastroprotective and Antiulcer Activity
Compounds with the imidazo[4,5-b]pyridine structure, similar to "2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride," have been synthesized and evaluated for their anti-ulcer and gastroprotective activities. This suggests a potential application in the development of new treatments for gastrointestinal disorders, offering an alternative to existing medications like omeprazole with potentially different pharmacological profiles (Farmaco, 1992).
Pharmacokinetic Studies
Understanding the absorption, metabolism, and excretion of compounds is crucial for their development into therapeutic agents. Studies on structurally related compounds provide insights into the pharmacokinetic properties that could influence the design and development of new drugs based on "this compound" (Arzneimittel-Forschung, 1981).
Analgesic and Anti-inflammatory Applications
Research on compounds sharing the imidazo[4,5-b]pyridine moiety has shown potential analgesic and anti-inflammatory activities, suggesting applications in pain management and inflammatory conditions. This opens up avenues for the development of non-narcotic analgesic and anti-inflammatory therapies, potentially offering new treatments with distinct mechanisms of action and efficacy profiles (Journal of medicinal chemistry, 1978).
Safety and Hazards
This compound is harmful by ingestion, inhalation, and skin absorption . It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Mechanism of Action
Target of Action
It is known to be a precursor to pyridine-containing ligands . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the targets could be various proteins or enzymes in the body.
Mode of Action
As an alkylating agent , 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride can transfer its alkyl group to its target molecule This process can alter the target’s structure and function, leading to various downstream effects
Biochemical Pathways
As a precursor to pyridine-containing ligands , it may be involved in a variety of biochemical reactions depending on the specific ligands it forms and their respective targets.
Result of Action
As an alkylating agent , it could potentially alter the function of its target molecules, leading to various cellular effects.
Action Environment
It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride plays a crucial role in biochemical reactions, particularly as an alkylating agent. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerases, leading to the modification of DNA strands. This interaction is primarily due to the alkylating nature of the compound, which allows it to form covalent bonds with nucleophilic sites on biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting the normal function of cellular proteins and enzymes involved in cell survival pathways . Additionally, it can affect gene expression by modifying the DNA structure, leading to changes in transcriptional activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and proteins, leading to enzyme inhibition or activation. The compound’s alkylating properties enable it to form covalent bonds with nucleophilic sites on DNA and proteins, resulting in the inhibition of DNA replication and transcription . This can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm to the animal.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of various metabolites, leading to changes in cellular metabolism. For example, it can increase the production of reactive oxygen species (ROS), which can further induce cellular damage and apoptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects more prominently.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function.
properties
IUPAC Name |
2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-10-5-2-1-3-9-7(5)11-6;/h1-3H,4H2,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLNCVIKIKSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24638-21-9 | |
| Record name | 2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



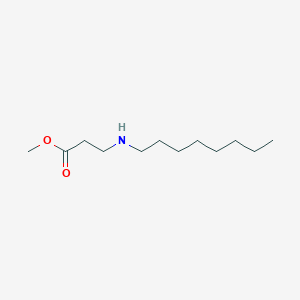
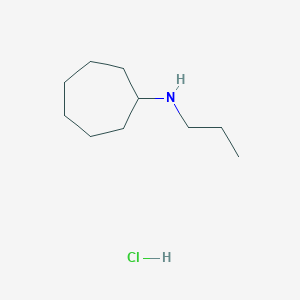

![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
